molecular formula C18H24FN3O4 B2994581 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1234994-50-3

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2994581
CAS No.: 1234994-50-3
M. Wt: 365.405
InChI Key: PURPRHUCQAPKJH-UHFFFAOYSA-N
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Description

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-fluorobenzoyl group and an oxalamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone and a suitable amine.

    Introduction of the 2-Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-substituted piperidine.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the 2-fluorobenzoyl-substituted piperidine with oxalyl chloride and 2-methoxyethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of scalable reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biological Research: It is used as a tool compound to investigate the mechanisms of action of related molecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
  • N1-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Uniqueness

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of the 2-fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for studying the effects of fluorine substitution on biological activity and chemical reactivity.

Properties

IUPAC Name

N'-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4/c1-26-11-8-20-16(23)17(24)21-12-13-6-9-22(10-7-13)18(25)14-4-2-3-5-15(14)19/h2-5,13H,6-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURPRHUCQAPKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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